4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline
Overview
Description
4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline is a chemical compound with the molecular formula C16H14FN3O2 and a molecular weight of 299.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorine atom, an oxadiazole ring, and a phenoxyethyl group . The InChI code for this compound is 1S/C16H14FN3O2/c17-11-6-7-14(18)13(10-11)16-19-15(20-22-16)8-9-21-12-4-2-1-3-5-12/h1-7,10H,8-9,18H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, no further physical or chemical properties were found in the available resources.Scientific Research Applications
1. Therapeutic Potential
The 1,3,4-oxadiazole ring, a component of the compound 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline, has been extensively researched for its broad therapeutic applications. Studies reveal that derivatives of 1,3,4-oxadiazole possess significant bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and more. These derivatives bind effectively with various enzymes and receptors due to the unique structural features of the 1,3,4-oxadiazole ring, facilitating a wide range of biological activities (Verma et al., 2019).
2. Synthetic Routes and Applications
The synthesis of 1,3,4-oxadiazole derivatives, including those similar to 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline, involves various innovative methods. Recent advancements in synthetic strategies have broadened the scope of these compounds in medicinal chemistry, contributing to the exploration of new therapeutic species for numerous diseases. This includes the development of novel medicinal applications of 1,3,4-oxadiazole candidates (Nayak & Poojary, 2019).
3. Pharmacological Properties
Research highlights the pharmacological significance of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives due to their favorable physical, chemical, and pharmacokinetic properties. These compounds demonstrate a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, through hydrogen bond interactions with biomacromolecules (Wang et al., 2022).
4. Metal-Ion Sensing Applications
Beyond pharmacological applications, 1,3,4-oxadiazoles have found utility in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them ideal for sensing applications. This highlights the versatility of 1,3,4-oxadiazole scaffolds in both medicinal and material science fields (Sharma et al., 2022).
properties
IUPAC Name |
4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-11-6-7-14(18)13(10-11)16-19-15(20-22-16)8-9-21-12-4-2-1-3-5-12/h1-7,10H,8-9,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFECUBQNSNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC2=NOC(=N2)C3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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